molecular formula C8H4F2N2O B1423816 5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE CAS No. 1263379-05-0

5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE

Cat. No.: B1423816
CAS No.: 1263379-05-0
M. Wt: 182.13 g/mol
InChI Key: AICAAERLDDWAQO-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4F2N2O. It is characterized by the presence of two fluorine atoms attached to the benzimidazole ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

The synthesis of 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde typically involves the reaction of 5,6-difluoro-1H-benzoimidazole with a suitable aldehyde precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the carbaldehyde group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its biological effects .

Comparison with Similar Compounds

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde can be compared with other similar compounds such as:

    5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activities.

    5,6-Dibromo-1H-benzoimidazole-2-carbaldehyde:

    5,6-Diiodo-1H-benzoimidazole-2-carbaldehyde:

These comparisons highlight the uniqueness of this compound, particularly due to the presence of fluorine atoms, which impart distinct chemical and biological properties.

Properties

IUPAC Name

5,6-difluoro-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICAAERLDDWAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247143
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263379-05-0
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263379-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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